Methyl 2,5-difluoro-4-isopropoxybenzoate

Description

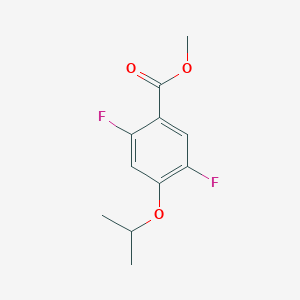

Methyl 2,5-difluoro-4-isopropoxybenzoate is a fluorinated benzoate ester characterized by a methyl ester group at the 1-position, fluorine substituents at the 2- and 5-positions, and an isopropoxy group at the 4-position of the benzene ring.

Properties

IUPAC Name |

methyl 2,5-difluoro-4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHXQJDSZXOSJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)F)C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501186771 | |

| Record name | Benzoic acid, 2,5-difluoro-4-(1-methylethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-25-9 | |

| Record name | Benzoic acid, 2,5-difluoro-4-(1-methylethoxy)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,5-difluoro-4-(1-methylethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501186771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 2,5-difluoro-4-isopropoxybenzoate typically involves the esterification of 2,5-difluoro-4-isopropoxybenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Methyl 2,5-difluoro-4-isopropoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,5-difluoro-4-isopropoxybenzoate is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-substrate interactions due to its unique structural features.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2,5-difluoro-4-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The isopropoxy group may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and distribution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl Benzoate Derivatives in Agrochemicals

Methyl benzoate derivatives with sulfonylurea and triazine moieties, such as triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester, share the methyl ester functional group but differ significantly in substituents and applications. These compounds incorporate triazine rings and sulfonylurea linkages, making them potent herbicides. In contrast, Methyl 2,5-difluoro-4-isopropoxybenzoate lacks these functional groups, suggesting divergent reactivity and biological targets.

Fluorinated Esters with Complex Substitutions

Isobutyl 2-(2,3-difluoro-4-iodobenzyl)-5-hydroxy-1,6,6-trimethyl-3-oxo-1,2,3,6-tetrahydropyridazine-4-carboxylate (m/z 509) shares fluorinated aromatic substituents but includes a tetrahydropyridazine ring and iodine atom. The iodine may facilitate further functionalization (e.g., cross-coupling reactions), whereas the isopropoxy group in the target compound offers steric bulk. The target compound’s simpler structure may limit its utility in multi-step syntheses requiring reactive handles .

Alkoxy-Substituted Fluorinated Analogs

4-Butoxy-2,6-difluorobenzamide and 4-(4-Chloro-2-fluoro-phenoxy)butanenitrile () are fluorinated analogs with alkoxy or nitrile groups. Unlike the target compound’s ester group, the amide and nitrile functionalities in these analogs alter polarity and hydrogen-bonding capacity, impacting solubility and biological activity. The 2,5-difluoro substitution in the target compound versus 2,6-difluoro in 4-Butoxy-2,6-difluorobenzamide may influence molecular symmetry and crystallinity .

Functional Group and Substituent Effects

Fluorine Substituents

However, excessive fluorination can reduce solubility, a trade-off evident in agrochemical design .

Isopropoxy vs. Other Alkoxy Groups

Data Table: Key Comparative Properties

Biological Activity

Methyl 2,5-difluoro-4-isopropoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound belongs to the class of fluorinated benzoates, which are known for their unique pharmacological properties. The introduction of fluorine atoms in the aromatic ring often enhances the lipophilicity and metabolic stability of compounds, leading to improved bioavailability and selectivity for biological targets.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes implicated in disease mechanisms. For instance, it has been shown to selectively inhibit DYRK1A/B kinases, which are involved in neuroinflammatory processes and have been identified as therapeutic targets for conditions such as Alzheimer's disease and Parkinson's disease .

Table 1: Inhibitory Activity Against DYRK1A/B Kinases

| Compound | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| This compound | 0.5 | High |

| Compound 1c | 0.2 | Moderate |

The SAR studies indicate that the presence of fluorine at the 2 and 5 positions significantly enhances the inhibitory potency compared to non-fluorinated analogs .

Anti-inflammatory Effects

In vivo models have revealed that this compound reduces neuroinflammation induced by lipopolysaccharides (LPS). This effect is mediated through the modulation of the TLR4/NF-κB signaling pathway, which is crucial in inflammatory responses .

Case Study: Neuroinflammation Model

In a study involving C57BL/6 mice treated with LPS, administration of this compound resulted in:

- Reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6)

- Improved behavioral outcomes in tests measuring anxiety and depression-like symptoms

These findings suggest its potential as a therapeutic agent for neurodegenerative diseases characterized by chronic inflammation .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered orally. Its bioavailability was significantly higher than that of several other tested compounds, with a reported oral bioavailability (F) of approximately 16% .

Table 2: Pharmacokinetic Parameters

| Route of Administration | Bioavailability (%) | Peak Plasma Concentration (µg/mL) |

|---|---|---|

| Oral | 16 | 150 |

| Intranasal | 10 | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.